2,4,5,6-Tetrafluoropyridine-3-carbonitrile
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Overview
Description
2,4,5,6-Tetrafluoronicotinonitrile is a fluorinated organic compound with the molecular formula C6HClF4N It is a derivative of nicotinonitrile, where four hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrafluoronicotinonitrile typically involves the fluorination of nicotinonitrile. One common method is the reaction of nicotinonitrile with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of 2,4,5,6-Tetrafluoronicotinonitrile can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of fluorinating agents like cobalt trifluoride (CoF3) or xenon difluoride (XeF2) can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrafluoronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinonitriles with various functional groups.
Oxidation: Fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Fluorinated amines or other reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrafluoronicotinonitrile is primarily based on its ability to interact with various molecular targets through its fluorine atoms and nitrile group. The fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, while the nitrile group can participate in nucleophilic addition and substitution reactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzoic Acid: A fluorinated benzoic acid derivative with similar fluorine substitution patterns.
2,4,5,6-Tetrafluorobenzonitrile: A fluorinated benzonitrile with a similar structure but different substitution positions.
2,4,5,6-Tetrafluorophenol: A fluorinated phenol with similar fluorine substitution patterns.
Uniqueness
2,4,5,6-Tetrafluoronicotinonitrile is unique due to its combination of a nitrile group and four fluorine atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and materials.
Properties
IUPAC Name |
2,4,5,6-tetrafluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYYWCWXJDYEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(N=C1F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543124 |
Source
|
Record name | 2,4,5,6-Tetrafluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35720-79-7 |
Source
|
Record name | 2,4,5,6-Tetrafluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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